Cas no 94-33-7 (2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate))
2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate) Chemical and Physical Properties
Names and Identifiers
-
- Ethylene Glycol Monobenzoate
- 2-?Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate)
- 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate)
- 2-hydroxyethyl benzoate
- EINECS 202-323-4
- NSC 57378
- 2-hydroxyethylbenzoate
- 2-hydroxyethyl phenylacetate
- 94-33-7
- .beta.-Hydroxyethyl benzoate
- UNII-6172C054XY
- 1,2-Ethanediol, monobenzoate
- SY150330
- NS00041266
- NSC57378
- EN300-130558
- AKOS000125630
- 2-?Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)
- E72195
- CHEMBL4126215
- Z228585788
- 2-hydroxy ethyl benzoate
- 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)
- 1,2-Ethanediol, 1-benzoate
- NSC-57378
- beta-Hydroxyethyl benzoate
- SCHEMBL55026
- DTXSID20879477
- Ethylene glycol, monobenzoate
- MFCD00037058
- WS-01236
- AI3-06584
- benzoic acid 2-hydroxy-ethyl ester
- 2-(Benzoyloxy)ethanol
- 2-BENZOYLOXY-1-HYDROXYETHANE
- Ethyleneglycol monobenzoate
- 6172C054XY
- Q27263304
- CS-0233065
- DB-254805
-
- MDL: MFCD00037058
- Inchi: 1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
- InChI Key: LSWRBVSEWBWTDR-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1)=O)CCO
Computed Properties
- Exact Mass: 166.062994
- Monoisotopic Mass: 166.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.1101
- Melting Point: 45°C
- Boiling Point: 254.38°C (rough estimate)
- Flash Point: 125.5°C
- Refractive Index: 1.5260 (estimate)
- PSA: 46.53000
- LogP: 0.83570
2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E917525-1g |
2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate) |
94-33-7 | 1g |
$ 230.00 | 2023-09-07 | ||
| TRC | E917525-10g |
2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate) |
94-33-7 | 10g |
$ 1777.00 | 2023-09-07 | ||
| abcr | AB400353-1 g |
2-Hydroxyethyl benzoate, 97%; . |
94-33-7 | 97% | 1g |
€249.00 | 2023-04-25 | |
| eNovation Chemicals LLC | Y1245411-250mg |
2-hydroxyethyl benzoate |
94-33-7 | 97% | 250mg |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245411-1g |
2-hydroxyethyl benzoate |
94-33-7 | 97% | 1g |
$215 | 2024-06-06 | |
| Enamine | EN300-130558-50mg |
2-hydroxyethyl benzoate |
94-33-7 | 95.0% | 50mg |
$94.0 | 2023-09-30 | |
| Enamine | EN300-130558-100mg |
2-hydroxyethyl benzoate |
94-33-7 | 95.0% | 100mg |
$140.0 | 2023-09-30 | |
| Enamine | EN300-130558-250mg |
2-hydroxyethyl benzoate |
94-33-7 | 95.0% | 250mg |
$200.0 | 2023-09-30 | |
| Enamine | EN300-130558-500mg |
2-hydroxyethyl benzoate |
94-33-7 | 95.0% | 500mg |
$374.0 | 2023-09-30 | |
| Enamine | EN300-130558-1000mg |
2-hydroxyethyl benzoate |
94-33-7 | 95.0% | 1000mg |
$499.0 | 2023-09-30 |
2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate) Suppliers
2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate) Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)
2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate): An Overview of Its Properties, Applications, and Recent Research
2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate), with the CAS number 94-33-7, is a versatile compound widely used in various industries, including pharmaceuticals, cosmetics, and chemical manufacturing. This article provides a comprehensive overview of its chemical properties, applications, and recent research advancements.
Chemical Structure and Properties
2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) is an ester formed by the reaction of benzoic acid and ethylene glycol. Its molecular formula is C9H10O3, and it has a molecular weight of 166.17 g/mol. The compound is a colorless to pale yellow liquid with a mild aromatic odor. It is soluble in water and many organic solvents, making it highly versatile for various applications.
The compound exhibits excellent solvency properties, which make it useful as a solvent and plasticizer in various formulations. Its hydroxyl group contributes to its ability to form hydrogen bonds, enhancing its compatibility with polar substances. Additionally, the benzene ring provides aromatic stability and enhances the compound's overall chemical resistance.
Applications in Pharmaceuticals and Cosmetics
In the pharmaceutical industry, 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) is used as a solubilizing agent and excipient in drug formulations. It helps improve the solubility and stability of active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability. This property is particularly useful in developing oral and topical drug delivery systems.
In cosmetics, 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) serves as a humectant and emollient. It helps retain moisture in the skin, reducing dryness and improving skin texture. Its mild aromatic odor also makes it suitable for use in fragrances and perfumes. Additionally, its low toxicity and non-irritating nature make it a preferred choice for cosmetic formulations.
Recent Research Developments
Recent studies have explored the potential of 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) in novel applications. One notable area of research is its use as a green solvent in sustainable chemical processes. A study published in the Journal of Cleaner Production highlighted the compound's ability to replace traditional organic solvents in various reactions, reducing environmental impact and improving process efficiency.
Another area of interest is its application in nanotechnology. Researchers at the University of California have investigated the use of 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) as a stabilizing agent for nanoparticles. The compound's unique properties enable it to form stable dispersions of nanoparticles, which can be used in drug delivery systems, catalysis, and other advanced materials.
In the field of biotechnology, there has been growing interest in using 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) as a medium component for microbial fermentation processes. A study published in Biotechnology Letters demonstrated that the compound can enhance the growth and productivity of certain microorganisms, making it a valuable additive in bioprocess engineering.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) is generally considered safe for its intended uses, proper handling precautions should be followed to ensure workplace safety. The compound has low toxicity when ingested or applied topically but may cause eye irritation upon contact. Therefore, appropriate personal protective equipment (PPE) such as gloves and safety goggles should be used during handling.
Toxicological studies have shown that exposure to high concentrations of 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) can lead to respiratory irritation and skin sensitization. However, these effects are typically observed only under prolonged or repeated exposure conditions. Adhering to recommended exposure limits and following good laboratory practices can minimize these risks.
Sustainability and Environmental Impact
The environmental impact of chemicals is an increasingly important consideration in their development and use. Research has shown that 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) has low aquatic toxicity and biodegrades readily under environmental conditions. This makes it a more environmentally friendly alternative to some traditional solvents.
A study published in Environmental Science & Technology evaluated the biodegradability of several ester compounds, including 2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) strong>. The results indicated that this compound undergoes rapid biodegradation in both aerobic and anaerobic environments, reducing its potential for long-term environmental accumulation.
Conclusion
2-Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) strong>, with CAS number 94-33-7, is a versatile compound with a wide range of applications in pharmaceuticals, cosmetics, and chemical manufacturing. Its unique chemical properties make it an excellent solubilizing agent, plasticizer, humectant, and emollient. Recent research has expanded its potential uses into green chemistry, nanotechnology, and biotechnology.
Ongoing studies continue to explore new applications and improve our understanding of this compound's behavior under various conditions. As industry trends shift towards more sustainable practices, compounds like 2-< strong >Hydroxyethyl Benzoate (Ethylene Glycol Monobenzoate) are likely to play an increasingly important role in meeting these challenges.< / p >
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